Cas no 96-43-5 (2-Chlorothiophene)

2-Chlorothiophene structure
2-Chlorothiophene structure
상품 이름:2-Chlorothiophene
CAS 번호:96-43-5
MF:C4H3ClS
메가와트:118.584618806839
MDL:MFCD00005421
CID:34857
PubChem ID:7299

2-Chlorothiophene 화학적 및 물리적 성질

이름 및 식별자

    • 2-Chlorothiophene
    • 2-Thienyl chloride
    • 2-chloro-thiophen
    • 2-chloro-thiophene
    • 2-Chlorothiphene
    • 2-thiophenyl chloride
    • ChloroThiophene
    • thien-2-yl chloride
    • THIENYL CHLORIDE
    • thiophene,2-chloro
    • Thiophene, 2-chloro-
    • 3EVV74IJN6
    • GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • 2-Chloro thiophene
    • 5-chlorothiophene
    • NSC8747
    • Thiophene, chloro-
    • PubChem7376
    • WLN: T5SJ BG
    • KSC252O7L
    • BIDD:GT0850
    • STR06536
    • STL146684
    • BBL027523
    • 2-Chlorothiophene (ACI)
    • 2-Thiophene chloride
    • NSC 8747
    • 2-Chlorothiophene,96%
    • NS00040479
    • UNII-3EVV74IJN6
    • 2-Chlorothiophene, technical, >=95.0% (GC)
    • InChI=1/C4H3ClS/c5-4-2-1-3-6-4/h1-3
    • AC-4913
    • MFCD00005421
    • PS-9231
    • EINECS 202-505-3
    • J-509182
    • SCHEMBL29054
    • NSC-8747
    • F10317
    • 2-Chlorothiophene, 96%
    • 2-Chlorothiophene; 2-Thienyl chloride; NSC 8747
    • DB-057632
    • F0001-2296
    • 96-43-5
    • AKOS000120017
    • EN300-20059
    • ethyl (1R,2S)-2-phenylcyclopropanecarboxylate
    • C0807
    • DTXSID8059132
    • MDL: MFCD00005421
    • 인치: 1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H
    • InChIKey: GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • 미소: ClC1=CC=CS1
    • BRN: 104652

계산된 속성

  • 정밀분자량: 117.96400
  • 동위원소 질량: 117.964
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 46.8
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 28.2
  • 표면전하: 0

실험적 성질

  • 색과 성상: 무색 액체.
  • 밀도: 1.286 g/mL at 25 °C(lit.)
  • 융해점: -71.9 ºC
  • 비등점: 128°C
  • 플래시 포인트: 화씨 온도: 73.4°f
    섭씨: 23 ° c
  • 굴절률: n20/D 1.547(lit.)
  • 수용성: 불용했어
  • PSA: 28.24000
  • LogP: 2.40150
  • 증기압: 13.0±0.2 mmHg at 25°C
  • 용해성: 미확정

2-Chlorothiophene 보안 정보

2-Chlorothiophene 세관 데이터

  • 세관 번호:29349990
  • 세관 데이터:

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    29349990

2-Chlorothiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-20059-1.0g
2-chlorothiophene
96-43-5 96%
1g
$26.0 2023-05-03
Enamine
EN300-20059-2.5g
2-chlorothiophene
96-43-5 96%
2.5g
$27.0 2023-09-16
Enamine
EN300-20059-0.5g
2-chlorothiophene
96-43-5 96%
0.5g
$21.0 2023-09-16
Oakwood
002954-5g
2-Chlorothiophene
96-43-5 98+%
5g
$10.00 2024-07-19
Life Chemicals
F0001-2296-2.5g
2-chlorothiophene
96-43-5 95%+
2.5g
$40.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804804-500g
2-Chlorothiophene
96-43-5 96%
500g
635.00 2021-05-17
Apollo Scientific
OR10138-100g
2-Chlorothiophene
96-43-5 98%
100g
£52.00 2025-02-19
Matrix Scientific
003960-5g
2-Chlorothiophene, 98%
96-43-5 98%
5g
$10.00 2023-09-06
TRC
C428908-500mg
2-Chlorothiophene
96-43-5
500mg
$ 85.00 2023-09-08
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H15952-5g
2-Chlorothiophene
96-43-5 97%
5g
¥44 2023-09-19

2-Chlorothiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
참조
Preparation of 5-chlorothiophene-2-carboxylic acid as rivaroxaban intermediate
, China, , ,

합성회로 2

반응 조건
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  4 h, 35 - 40 °C; 40 °C → 55 °C; 2 h, 50 - 55 °C
참조
Method for preparing 2-chloro-5-thiophenecarboxylic acid
, China, , ,

합성회로 3

반응 조건
1.1 Reagents: Sulfuryl chloride
참조
Synthesis of New Thieno[2,3-d]imidazoles
Kollmann, Hermann, 1981, , ,

합성회로 4

반응 조건
참조
Catalytic reductive dehalogenation of thiophene derivatives
Sharf, V. Z.; Taits, S. Z.; Gurovets, A. S.; Vol'kenshtein, Yu. B.; Fabrichnyi, B. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1982, (2), 171-5

합성회로 5

반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: Perchloric acid Solvents: Carbon tetrachloride
참조
Biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides catalyzed by perchloric acid
Goldberg, Yuri; Alper, Howard, Journal of Organic Chemistry, 1993, 58(11), 3072-5

합성회로 6

반응 조건
1.1 Reagents: Sulfuryl chloride
참조
Substituted Thieno[3,2-b]pyrrolones
Loesel, Rainer, 1992, , ,

합성회로 7

반응 조건
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C
참조
Synthesis method of 2-chlorothiophene
, China, , ,

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
참조
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

합성회로 9

반응 조건
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  40 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
참조
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

합성회로 10

반응 조건
1.1 Reagents: Hydrogen sulfide
참조
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; Deriglazova, E. S.; Kashik, T. V.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

합성회로 11

반응 조건
1.1 Reagents: Sulfuryl chloride
참조
Characteristics of the chlorination of thienyl- and methylthienylchlorosilanes
Motsarev, G. V.; Savushkina, V. I.; Inshakova, V. T.; Tabenko, B. M.; Chernyshev, E. A., Zhurnal Obshchei Khimii, 1982, 52(12), 2767-72

합성회로 12

반응 조건
1.1 Reagents: Sulfuryl chloride
참조
Ring Closures with Hydroxythiophenes
Holzer, Wolfgang, 1982, , ,

합성회로 13

반응 조건
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  4 h, rt
참조
Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency
Wang, Ying; Li, Lina; Ji, Hongwei; Ma, Wanhong; Chen, Chuncheng; et al, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

합성회로 14

반응 조건
참조
Preparation of chlorothiophenes from bromothiophenes
Conde, S.; Corral, C.; Madronero, R.; Sanchez Alvarez-Insua, A., Synthesis, 1976, 6, 412-13

합성회로 15

반응 조건
1.1 Reagents: Mercuric chloride Catalysts: Thiothionyl chloride
참조
Preparation of 2-chlorofuran and 2-chlorothiophene from the respective furan and thiophene mercurials and disulfur dichloride
Khodeir, Mohammed N. M.; Skulski, Lech; Wroczynski, Piotr, Bulletin of the Polish Academy of Sciences, 1987, 34(11-12), 443-8

합성회로 16

반응 조건
참조
Formation of 2- and 3-chlorothiophene in the pyrolysis of bis (β-chlorovinyl) sulfide
Perevalova, V. I.; Bannikova, O. B.; Keiko, V. V.; Deryagina, V. V.; Deryagina, E. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2),

합성회로 17

반응 조건
1.1 Reagents: Triethylamine, hydrochloride ,  Bis[(3-nitrophenyl)sulfonyl] peroxide Solvents: Acetonitrile
참조
Halogenations of aromatic compounds with halide anions in the presence of nitrobenzenesulfonyl peroxides. A novel method for the formation of positive halogens
Yoshida, Masato; Mochizuki, Hideki; Kamigata, Nobumasa, Chemistry Letters, 1988, (12), 2017-20

합성회로 18

반응 조건
1.1 Reagents: Thionyl chloride
참조
Synthesis of 2-Alkoxythiophenes
Pusterer, Friederich, 1982, , ,

합성회로 19

반응 조건
1.1 Reagents: Tetramethylammonium perchlorate Solvents: Dimethylformamide
참조
Electrochemical reduction of dihalothiophenes at silver cathodes in dimethylformamide: Evidence for a halogen dance
Walker, Brett A.; Martin, Erin T.; Mubarak, Mohammad S.; Peters, Dennis G., Journal of Electroanalytical Chemistry, 2018, 808, 335-339

합성회로 20

반응 조건
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ;  2 h, -10 °C; 30 min, -10 °C
참조
Synthetic method of 2-(thiophen-2-yl)acetic acid
, China, , ,

2-Chlorothiophene Raw materials

2-Chlorothiophene Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-43-5)2-Chlorothiophene
sfd2995
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-43-5)2-Chlorothiophene
2448553
순결:98%
재다:Company Customization
가격 ($):문의